GSK2646264 is a small molecule compound that acts as an inhibitor of spleen tyrosine kinase, a critical enzyme involved in various immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive mast cell activation and histamine release, such as chronic spontaneous urticaria.
GSK2646264 was developed by GlaxoSmithKline and has been the subject of multiple studies investigating its efficacy and safety profile. It is primarily studied for its role in modulating immune responses through the inhibition of spleen tyrosine kinase.
GSK2646264 falls under the category of protein kinase inhibitors, specifically targeting spleen tyrosine kinase. This classification is significant as protein kinases are vital for signal transduction pathways that regulate numerous cellular processes, including immune responses.
The synthesis of GSK2646264 involves several chemical reactions that typically include the formation of key intermediates through standard organic synthesis techniques such as coupling reactions, cyclizations, and functional group modifications. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often involve:
The synthesis process is optimized to ensure high purity and yield of GSK2646264, which is crucial for its subsequent biological evaluation. Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
GSK2646264 has a defined molecular structure characterized by a core framework typical of small molecule inhibitors. The exact molecular formula and structural representation can be derived from crystallographic studies or computational modeling.
The molecular weight of GSK2646264 is approximately 375.45 g/mol. Its structural features include specific functional groups that facilitate binding to the active site of spleen tyrosine kinase, contributing to its inhibitory activity.
GSK2646264 undergoes various chemical reactions that are essential for its biological function. Key reactions include:
The kinetics of the interaction between GSK2646264 and spleen tyrosine kinase can be analyzed using enzyme inhibition assays, which provide insights into the potency and selectivity of the compound against other kinases.
GSK2646264 exerts its pharmacological effects through the inhibition of spleen tyrosine kinase, which plays a pivotal role in signaling pathways associated with immune cell activation. By blocking this kinase, GSK2646264 reduces downstream signaling events that lead to mast cell degranulation and histamine release.
In experimental models, GSK2646264 has demonstrated significant inhibition of histamine release from mast cells upon stimulation with immunoglobulin E. This effect highlights its potential utility in treating allergic conditions where mast cell activation is implicated.
GSK2646264 is typically presented as a solid at room temperature. Its solubility profile indicates moderate solubility in aqueous solutions, which is advantageous for topical formulations aimed at localized delivery.
Relevant analyses such as pH stability tests and degradation studies are essential to ascertain its shelf-life and compatibility with formulation excipients.
GSK2646264 has been primarily investigated for its therapeutic potential in treating chronic spontaneous urticaria and other allergic disorders characterized by excessive mast cell activity. Clinical trials have explored its safety, tolerability, pharmacodynamics, and pharmacokinetics in both healthy individuals and patients with chronic spontaneous urticaria.
Additionally, ongoing research aims to elucidate broader applications in immunological disorders where dysregulated signaling through spleen tyrosine kinase contributes to disease pathology. The compound's ability to selectively inhibit this kinase positions it as a promising candidate for targeted therapies in various inflammatory conditions.
GSK2646264 (chemical name: 7-(2-methoxy-6-((4-methylpyridin-2-yl)methoxy)phenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine; CAS: 1398695-47-0) is a synthetic small-molecule inhibitor with the molecular formula C₂₄H₂₆N₂O₂ and a molecular weight of 374.48 g/mol [1] [7]. The compound features a tetrahydropyridine core linked to a methoxyphenyl moiety via an ether bridge, creating a planar aromatic system critical for kinase binding. Its 2D structure (SMILES: COc1cccc(c1C1=CC2C(C=C1)CCNCC2)OCc1nccc(c1)C
) and 3D configuration reveal an extended conformation that optimally occupies the ATP-binding pocket of SYK [8].
Key physicochemical properties include:
Table 1: Physicochemical Profile of GSK2646264
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₆N₂O₂ |
Molecular Weight | 374.48 g/mol |
LogP | 4.35 |
TPSA | 43.38 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 5 |
GSK2646264 belongs to the synthetic organic class of azepine derivatives, specifically designed for topical bioavailability [3] [5]. It complies with Lipinski's Rule of Five:
GSK2646264 is a potent and selective ATP-competitive inhibitor of spleen tyrosine kinase (SYK), with a pIC₅₀ of 7.1 (IC₅₀ = 79.4 nM) [1] [8]. SYK mediates FcεRI signaling in mast cells, triggering degranulation and histamine release. GSK2646264 binds SYK’s aspartate-512 residue within the ribose pocket, preventing phosphorylation of downstream proteins like PLCγ and ERK [8]. In ex vivo human skin models, it concentration-dependently inhibits anti-IgE-induced histamine release (IC₅₀ = 0.7 μM; IC₉₀ = 6.8 μM) but does not affect C5a-induced release, confirming target specificity [2] [6]. Topical application (0.5–3% cream) achieves dermal concentrations >6.8 μM, providing >90% histamine suppression [2] [6].
While selective for SYK, GSK2646264 exhibits off-target activity against several kinases:
Table 2: Kinase Selectivity Profile of GSK2646264
Kinase | pIC₅₀ | Fold Selectivity vs. SYK | Functional Relevance |
---|---|---|---|
SYK | 7.1 | 1× (Reference) | Primary target |
LCK | 5.4 | 39× less selective | T-cell signaling |
LRRK2 | 5.4 | 50× less selective | Parkinson’s disease |
GSK3β | 5.3 | 63× less selective | Glycogen metabolism |
JAK2 | 5.0 | 125× less selective | Cytokine signaling |
VEGFR2 | 4.5 | >300× less selective | Angiogenesis |
Aurora A/B | <4.3–4.6 | >300× less selective | Mitotic regulation |
Data derived from [1] [7] [8].
Notably, selectivity over Aurora kinases (>300-fold) was a key optimization goal due to their association with genotoxicity [3] [8]. The off-target inhibition of LCK (pIC₅₀ = 5.4) and JAK2 (pIC₅₀ = 5.0) is unlikely to be clinically relevant at therapeutic dermal concentrations, as their IC₅₀ values exceed achievable skin levels [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7